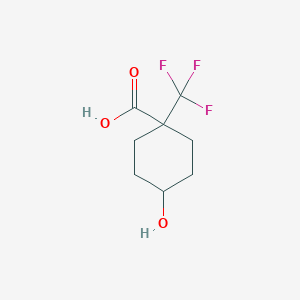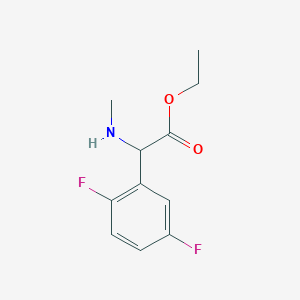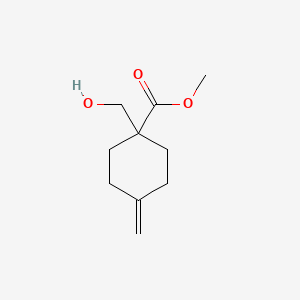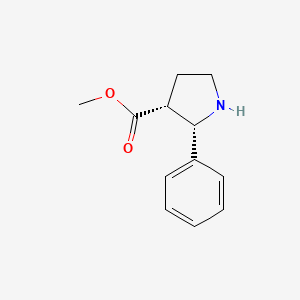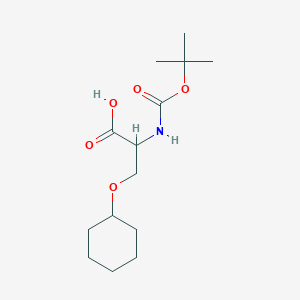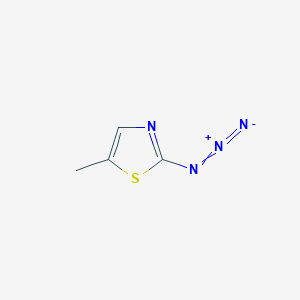![molecular formula C10H8F4O3 B13537477 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on the aromatic ring, along with a hydroxypropanoic acid moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Aromatic Substitution: The introduction of the trifluoromethyl group and the fluoro substituent onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For example, trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Hydroxypropanoic Acid Formation: The hydroxypropanoic acid moiety can be introduced through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of partially or fully hydrogenated products.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the fluoro group may result in the formation of an amine derivative.
Aplicaciones Científicas De Investigación
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the presence of both a hydroxypropanoic acid moiety and a trifluoromethyl group. This combination imparts distinct chemical reactivity and physical properties, making it particularly valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H8F4O3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8,15H,3H2,(H,16,17) |
Clave InChI |
VLBVSLBFQZSMEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


